5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAKs are involved in various signaling pathways that regulate immune responses, making CP-690,550 a potential therapeutic agent for autoimmune diseases.
Mecanismo De Acción
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide works by inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, this compound can prevent the activation of downstream signaling pathways that contribute to inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma in patients with autoimmune diseases. It also decreases the activity of immune cells such as T cells and B cells, which play a key role in autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAKs in various biological processes. However, its effects on JAK signaling pathways may not be specific to a particular cytokine or growth factor, which could limit its use in certain experimental settings.
Direcciones Futuras
1. Investigating the potential use of 5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide in treating other autoimmune diseases such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors with fewer off-target effects.
3. Studying the long-term safety and efficacy of this compound in treating autoimmune diseases.
4. Exploring the use of this compound in combination with other immunomodulatory agents for enhanced therapeutic effects.
5. Investigating the role of JAKs in non-immune-related diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of the thiadiazole and pyrazole rings, followed by the introduction of the cyclopropyl group and the carboxamide moiety. The final product is obtained as a white powder with high purity.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to significantly reduce disease activity and improve symptoms in clinical trials.
Propiedades
IUPAC Name |
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c15-8(11-9-14-10-4-16-9)7-3-6(12-13-7)5-1-2-5/h3-5H,1-2H2,(H,12,13)(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUYWOJBVBHAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.